molecular formula C17H14N2O3 B10919192 3-[(2E)-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoyl]-2H-chromen-2-one

3-[(2E)-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B10919192
M. Wt: 294.30 g/mol
InChI Key: IOXRKHOKNZJMQA-BQYQJAHWSA-N
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Description

3-[3-(1-ETHYL-1H-PYRAZOL-3-YL)ACRYLOYL]-2H-CHROMEN-2-ONE is a heterocyclic compound that combines a pyrazole ring with a chromenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-ETHYL-1H-PYRAZOL-3-YL)ACRYLOYL]-2H-CHROMEN-2-ONE typically involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with 3-acetyl-2H-chromen-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring compliance with industrial safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

3-[3-(1-ETHYL-1H-PYRAZOL-3-YL)ACRYLOYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[3-(1-ETHYL-1H-PYRAZOL-3-YL)ACRYLOYL]-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential anti-cancer properties and its ability to inhibit specific enzymes.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-[3-(1-ETHYL-1H-PYRAZOL-3-YL)ACRYLOYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes involved in cell proliferation and apoptosis. The compound may inhibit these enzymes, leading to the suppression of cancer cell growth and induction of cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1-ETHYL-1H-PYRAZOL-3-YL)ACRYLOYL]-2H-CHROMEN-2-ONE is unique due to its specific combination of a pyrazole ring and a chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-[(E)-3-(1-ethylpyrazol-3-yl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C17H14N2O3/c1-2-19-10-9-13(18-19)7-8-15(20)14-11-12-5-3-4-6-16(12)22-17(14)21/h3-11H,2H2,1H3/b8-7+

InChI Key

IOXRKHOKNZJMQA-BQYQJAHWSA-N

Isomeric SMILES

CCN1C=CC(=N1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O

Canonical SMILES

CCN1C=CC(=N1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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